(1-Bromo-2-methylbut-3-en-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methylbut-3-en-2-yl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by the presence of a bromine atom, a methyl group, and a cyclopropane ring, making it a unique and interesting molecule for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylbut-3-en-2-yl)cyclopropane can be achieved through several methods. One common approach involves the bromination of 2-methylbut-3-en-2-ylcyclopropane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylbut-3-en-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
(1-Bromo-2-methylbut-3-en-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylbut-3-en-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropane ring can undergo ring-opening reactions, which are important in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar in structure but lacks the cyclopropane ring.
1-Chloro-3-methyl-2-butene: Contains a chlorine atom instead of bromine.
Cyclopropylmethyl bromide: Contains a cyclopropane ring but differs in the position of the bromine atom
Uniqueness
(1-Bromo-2-methylbut-3-en-2-yl)cyclopropane is unique due to the presence of both a bromine atom and a cyclopropane ring in its structure. This combination imparts distinct chemical reactivity and makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H13Br |
---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
(1-bromo-2-methylbut-3-en-2-yl)cyclopropane |
InChI |
InChI=1S/C8H13Br/c1-3-8(2,6-9)7-4-5-7/h3,7H,1,4-6H2,2H3 |
InChI Key |
YLRBTASZTPOJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C=C)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.